molecular formula C12H17FN2O2 B13701245 N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine

Cat. No.: B13701245
M. Wt: 240.27 g/mol
InChI Key: FKESVDWJRBZTAB-UHFFFAOYSA-N
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Description

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridylmethanamines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 3-fluoro-5-methylpyridine, is synthesized through a series of reactions involving halogenation and methylation.

    Introduction of the Methanamine Group: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: 1-(3-fluoro-5-methyl-2-pyridyl)methanamine.

    Substitution: Various substituted pyridylmethanamines depending on the nucleophile used.

Scientific Research Applications

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine involves its interaction with specific molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. The fluorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1-(3-chloro-5-methyl-2-pyridyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    N-Boc-1-(3-fluoro-2-pyridyl)methanamine: Lacks the methyl group at the 5-position.

    N-Boc-1-(3-fluoro-5-methylphenyl)methanamine: Pyridine ring replaced with a phenyl ring.

Uniqueness

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is unique due to the specific combination of the Boc protecting group, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(3-fluoro-5-methylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-8-5-9(13)10(14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

FKESVDWJRBZTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

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